molecular formula C12H22O10 B137485 Blood Group H disaccharide CAS No. 146076-26-8

Blood Group H disaccharide

Cat. No. B137485
M. Wt: 326.3 g/mol
InChI Key: VSRVRBXGIRFARR-FFLOLMAFSA-N
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Description

Blood Group H disaccharide is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It facilitates the assessment of H and auxiliary blood group antigens’ manifestations in cells and tissues . Its ability to recognize and separate glycoproteins and glycolipids through affinity bonding onto streptavidin-covered surfaces is crucial in contemporary research fields like oncology, immunology, and transfusion medicine .


Molecular Structure Analysis

The molecular formula of Blood Group H disaccharide is C12H22O10 . The molecular weight is 326.30 . The detailed molecular structure would require more specific scientific resources or tools to analyze.


Chemical Reactions Analysis

The specific chemical reactions involving Blood Group H disaccharide are not detailed in the search results. It’s known to be used as a biochemical reagent in life science research , but the exact reactions it undergoes would depend on the specific context of the research.


Physical And Chemical Properties Analysis

Blood Group H disaccharide appears as a lyophilized solid . It has a predicted melting point of 235.12°C and a predicted boiling point of 633.9°C at 760 mmHg . The predicted density is 1.7 g/cm3 . It’s recommended to be stored at -20°C .

Scientific Research Applications

Blood Group H Antigen Determinants and Biosynthesis

  • Studies have investigated the structure of antigenic determinants of blood group substances, including H disaccharide, and their genetic basis for biosynthesis and expression. These investigations have provided insights into the structure of blood group determinants and their specificity (Lloyd & Kabat, 1968).

Synthesis and Chemical Structure

  • Research on the synthesis of blood group antigens, including H-type 2 and Lewis X trisaccharides, has contributed to the understanding of the chemical structure and synthesis processes of blood group H disaccharides (Izumi et al., 1996).

Analytical Techniques and Degradation Studies

  • The development of methods for the alkaline borohydride degradation of blood group H substance has facilitated the analysis of its oligosaccharide side chains and their structural characteristics (Iyer & Carlson, 1971).

Role in Enzymatic Activities

  • Blood group H disaccharides have been used as acceptors to detect the activities of specific glycosyltransferases in plasma, demonstrating their role in enzymatic activities related to blood group antigen expression (Yazawa et al., 1992).

Structural Studies of Glycoproteins

  • The investigation of glycoproteins containing blood group (A + H) sulfated glycoproteins has revealed the structure of carbohydrate chains in these glycoproteins, including blood group H-active disaccharides (Slomiany & Meyer, 1973).

Isolation and Functional Analysis

  • Research has been conducted on isolating blood group H-like polysaccharides from various sources, such as seeds, and analyzing their functional properties, such as inhibiting hemagglutination (Yamamoto & Shinohara, 1975).

Blood Group A, B, H, and Lewis Antigens

  • The chemistry and immunochemistry of blood group A, B, H, and Lewis antigens have been extensively studied. This includes the identification of soluble sources, elucidation of the structures of carbohydrate epitopes, and potential applications, such as cancer vaccines (Lloyd, 2000).

Safety And Hazards

The safety data sheet for Blood Group H disaccharide advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition . In case of accidental release, it’s advised to evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

(2S,3S,4R,5S,6R)-2-methyl-6-[(3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O10/c1-3-5(14)7(16)9(18)12(20-3)22-10-8(17)6(15)4(2-13)21-11(10)19/h3-19H,2H2,1H3/t3-,4+,5+,6-,7+,8-,9-,10+,11?,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRVRBXGIRFARR-FFLOLMAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](OC2O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Blood Group H disaccharide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
A Mallagaray, J Lockhauserbäumer… - Angewandte Chemie …, 2015 - Wiley Online Library
… Here, methyl α-L-fucopyranoside 1, blood group H-disaccharide 4, and blood group B trisaccharide 5 were used as ligands representing the critical binding epitope of HBGAs for GII.4 …
Number of citations: 51 onlinelibrary.wiley.com
AM Wu, JH Wu, T Singh, JH Liu, MS Tsai… - Biochimie, 2006 - Elsevier
… Addition of A and B glycotopes to blood group H disaccharide (curves 17 and 16) reduced the reactivity by more than 10 times. LNFP III (curve 8) was three times more active than the …
Number of citations: 62 www.sciencedirect.com
TK Dam, BS Cavada, CS Nagano, BAM Rocha… - …, 2011 - academic.oup.com
… However, the affinity of blood group H disaccharide (Fucα1-2Gal, 15) is 15–17 times stronger than that of the constituent monosaccharides (Table III). The disaccharides lactose and …
Number of citations: 14 academic.oup.com
Y Shirai, H Funada, H Takizawa, T Seki… - Journal of medical …, 2004 - academic.oup.com
… , 0.1, 1, and 10 ppm) of blood group H disaccharide (Fucα1–2Gal), blood group A trisaccharide … Blood group H disaccharide is blood group O antigen. One milliliter of distilled water was …
Number of citations: 53 academic.oup.com
T Wakinaka, M Kiyohara, S Kurihara, A Hirata… - …, 2013 - academic.oup.com
… cell, and titrated with the following oligosaccharide solutions: blood group B trisaccharide, blood group A trisaccharide, α1-3 galabiose (Galα1-3Gal) and blood group H disaccharide (…
Number of citations: 34 academic.oup.com
AM Wu, JH Wu, T Singh, B Singha, D Sudakevitz… - … et Biophysica Acta (BBA …, 2009 - Elsevier
… It was more active than blood group H disaccharide (Fucα1–2Gal; curve 2), A h trisaccharide (GalNAcα1–3[Fucα1–2]Gal; curve 4) and B h trisaccharide (Galα1–3[Fucα1–2]Gal; curve 6). …
Number of citations: 12 www.sciencedirect.com
AB Boraston, D Wang, RD Burke - Journal of Biological Chemistry, 2006 - ASBMB
… This revealed binding to l-fucose, the blood group H-disaccharide, blood group A and B trisaccharides, better binding to the type II blood group H-trisaccharide and 2′-fucosyllactose (α…
Number of citations: 65 www.jbc.org
SJ Thorpe, P Abel - International journal of experimental pathology, 1991 - ncbi.nlm.nih.gov
… The specificities of Ulex europaeus lectin (Sugii et al, I982) and of the monoclonal antibody Hii (Knowles et al, I982) for the blood group H disaccharide: Gal- …
Number of citations: 2 www.ncbi.nlm.nih.gov
PD Abel, C Marsh, D Henderson… - British journal of …, 1987 - Wiley Online Library
… Both UEAl (Pereira et al., 1978) and the Dako anti-H MAB (designated 92 FR 1 I-Dako Corporation, personal communication) recognise the blood group H disaccharide fucose 1,2 …
OE Galanina, H Kaltner, LS Khraltsova… - Journal of Molecular …, 1997 - Wiley Online Library
… IC50-values of glycocompounds for binding of surface-immobilized mistletoe lectin to biotinylated neoglycoconjugate with the histo-blood group Hdisaccharide determinant …
Number of citations: 74 onlinelibrary.wiley.com

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